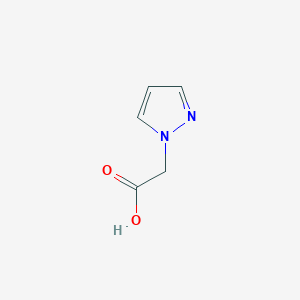

2-(1H-Pyrazol-1-Yl)Acetic Acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyrazol-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5(9)4-7-3-1-2-6-7/h1-3H,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSKNFQZTWYZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395444 | |

| Record name | 2-(1H-Pyrazol-1-Yl)Acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16034-48-3 | |

| Record name | 2-(1H-Pyrazol-1-Yl)Acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazol-1-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(1H-Pyrazol-1-yl)acetic Acid

Abstract

2-(1H-Pyrazol-1-yl)acetic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its core structure, featuring a pyrazole ring N-substituted with an acetic acid moiety, serves as a versatile scaffold for developing novel therapeutic agents, notably as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2).[1] This technical guide provides a comprehensive overview of the essential physicochemical properties, analytical characterization methodologies, and field-proven experimental protocols for this compound (CAS No. 16034-48-3). This document is intended to serve as an in-depth resource for researchers, chemists, and drug development professionals engaged in the synthesis, characterization, and application of this important compound.

Introduction

The pyrazole nucleus is a privileged scaffold in pharmaceutical development, forming the core of numerous biologically active compounds.[2][3] Its prevalence is a testament to its favorable drug-like properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets. This compound is a prominent example of a pyrazole-containing fragment molecule, valued for its utility in molecular linking, expansion, and modification strategies in drug design.[4][5]

The compound's structure uniquely combines the aromatic, electron-rich pyrazole ring with the ionizable carboxylic acid functional group. This duality governs its physicochemical behavior and provides a reactive handle for synthetic elaboration. Understanding these fundamental properties is critical for its effective application, from predicting its behavior in biological systems to designing robust synthetic and analytical procedures. This guide offers a detailed examination of these characteristics, grounded in established experimental techniques and predictive data.

Molecular and Structural Properties

Identification and Core Attributes

The foundational identity of the molecule is established by the following identifiers and properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 16034-48-3 | [4][6][7][8] |

| Molecular Formula | C₅H₆N₂O₂ | [7][8] |

| Molecular Weight | 126.11 g/mol | [7] |

| Canonical SMILES | C1=CN(N=C1)CC(=O)O | [7] |

| Appearance | White to off-white solid | [6] |

Structural Features and Isomerism

This compound is composed of a planar, five-membered pyrazole ring attached via the N1 position to a methylene bridge, which is in turn connected to a carboxylic acid group. The pyrazole ring itself is aromatic, containing two adjacent nitrogen atoms. The acetic acid side chain provides a key point for hydrogen bonding and ionization.

It is crucial to distinguish this compound from its structural isomers, where the acetic acid group is attached to a carbon atom of the pyrazole ring (C3 or C4). These isomers possess different chemical and electronic properties, leading to distinct biological activities and reactivity profiles. This guide is exclusively focused on the N1-substituted isomer.

Caption: Isomeric forms of pyrazolyl acetic acid.

Physicochemical Properties

The physicochemical parameters of a compound are fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and formulation characteristics.

Summary of Physicochemical Data

| Parameter | Value | Description & Significance | Source(s) |

| Melting Point (°C) | 171-172 | A sharp melting point is indicative of high purity. This value is typical for a small, crystalline organic acid. | [6] |

| Boiling Point (°C) | 301.1 ± 25.0 (Predicted) | High boiling point reflects strong intermolecular forces (hydrogen bonding). | [6] |

| Density (g/cm³) | 1.33 ± 0.1 (Predicted) | Denser than water, which is relevant for solvent-based separation processes. | [6] |

| pKa | 3.58 ± 0.10 (Predicted) | Indicates a moderately strong organic acid. At physiological pH (~7.4), the compound will be predominantly in its deprotonated, anionic carboxylate form. | [6] |

| LogP (XLogP3) | -0.0323 | A value near zero suggests balanced solubility, indicating the compound is relatively hydrophilic with partitioning into both aqueous and lipid phases. This is often a desirable trait in drug discovery.[9] | [7] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | TPSA is a key descriptor for predicting drug transport properties. A value below 140 Ų is often associated with good cell permeability. | [7] |

| Solubility | Soluble in DMSO (25.22 mg/mL) | Experimental data indicates good solubility in polar aprotic solvents like DMSO. Expected to be soluble in other polar solvents and aqueous bases. | [4] |

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. In a solvent like DMSO-d₆, the spectrum would typically display:

-

A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).

-

A singlet for the methylene protons (-CH₂-), approximately at 5.0 ppm.

-

Three signals for the aromatic protons on the pyrazole ring: H3, H4, and H5, appearing between 6.0 and 8.0 ppm. The H4 proton will appear as a triplet, while H3 and H5 will be doublets, reflecting their coupling patterns.

-

-

¹³C NMR: The carbon spectrum provides information on the carbon framework. Expected signals include:

-

A signal for the carbonyl carbon (-C=O) around 170 ppm.

-

A signal for the methylene carbon (-CH₂-) around 55-60 ppm.

-

Three distinct signals for the pyrazole ring carbons (C3, C4, C5) in the aromatic region (105-140 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10] The spectrum of this compound would be characterized by the following key absorption bands:[11][12]

-

O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C-H Stretch: Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds of the pyrazole ring and just below 3000 cm⁻¹ for the methylene C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

-

C=N and C=C Stretches: Medium intensity bands in the 1400-1600 cm⁻¹ region, arising from the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to 127.11. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 125.10.

-

Fragmentation Pattern: Common fragmentation pathways for the parent ion would involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the N-CH₂ bond.

Experimental Protocols

The following section details validated methodologies for the synthesis and characterization of key physicochemical properties.

Overall Experimental Workflow

The logical flow from synthesis to comprehensive characterization is a cornerstone of chemical research.

Caption: General workflow for synthesis and characterization.

Synthesis of this compound

This protocol is adapted from established literature procedures for the N-alkylation of pyrazole followed by ester hydrolysis.[13]

Causality: The synthesis proceeds in two main stages. First, the pyrazole ring is activated by a strong base for nucleophilic attack on an electrophilic acetate synthon. Second, the resulting ester is hydrolyzed to the desired carboxylic acid.

-

Step 1: Deprotonation and N-Alkylation

-

Justification: Sodium hydride (NaH) is a potent, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, forming the highly nucleophilic pyrazolide anion. Tetrahydrofuran (THF) is used as an anhydrous aprotic solvent to prevent quenching the base and anion.

-

Procedure:

-

To a stirred suspension of sodium hydride (38.7 g) in 100 mL of anhydrous THF under a nitrogen atmosphere, add a solution of pyrazole (50 g) in 250 mL of anhydrous THF dropwise over 30 minutes, maintaining the temperature between 20-30°C.

-

Stir the reaction mixture for an additional 3 hours at 40°C to ensure complete deprotonation.

-

Cool the mixture to 5°C in an ice bath.

-

Add a solution of ethyl bromoacetate (160.7 g) in 100 mL of anhydrous THF dropwise over 1 hour, keeping the internal temperature between 0-10°C to control the exothermic reaction.

-

Allow the reaction to stir overnight at room temperature to proceed to completion.

-

-

-

Step 2: Saponification (Ester Hydrolysis)

-

Justification: Sodium hydroxide is used for the base-catalyzed hydrolysis (saponification) of the ethyl ester to the sodium carboxylate salt. Methanol/water is a suitable solvent system to dissolve both the organic ester and the aqueous base.

-

Procedure:

-

Carefully quench the reaction by the dropwise addition of 150 mL of ethanol.

-

Concentrate the resulting suspension by rotary evaporation to remove the THF and ethanol.

-

To the residue, add a solution of sodium hydroxide (74 g) in 600 mL of 60% aqueous methanol.

-

Heat the mixture to reflux for 40 minutes to drive the hydrolysis.

-

Cool the solution and wash twice with 200 mL portions of diethyl ether to remove any unreacted starting materials or non-polar impurities.

-

-

-

Step 3: Acidification and Isolation

-

Justification: Acidification of the aqueous layer protonates the sodium carboxylate salt, causing the less water-soluble carboxylic acid to precipitate or be ready for extraction.

-

Procedure:

-

Cool the aqueous phase to 5°C and acidify to approximately pH 2 with concentrated hydrochloric acid.

-

Continuously extract the acidic aqueous solution for 24 hours with dichloromethane.

-

Concentrate the organic extract by rotary evaporation.

-

Recrystallize the resulting crude solid from an ether/tetrahydrofuran mixture to yield pure this compound. The crystals should exhibit a melting point of 167-169°C.[13]

-

-

Determination of pKa by Potentiometric Titration

Causality: This method determines the pKa by monitoring the pH of a solution of the acid as a known concentration of strong base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated acid and its conjugate base are equal.

-

Preparation: Prepare a 0.01 M solution of this compound in deionized water. Prepare a standardized 0.1 M solution of NaOH.

-

Titration: Place a calibrated pH electrode in the acid solution. Add the NaOH solution in small, precise increments (e.g., 0.1 mL), recording the pH after each addition.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination: Determine the volume of NaOH required to reach the equivalence point (the point of maximum slope on the curve). The pH at exactly half of this volume is the experimental pKa.

Determination of LogP by Shake-Flask Method

Causality: This classic method measures the equilibrium distribution of a solute between two immiscible liquid phases, typically n-octanol and water, to quantify its lipophilicity.[14]

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.

-

Partitioning: Accurately weigh a small amount of this compound and dissolve it in the aqueous phase. Add an equal volume of the n-octanol phase.

-

Equilibration: Vigorously shake the mixture at a constant temperature for a sufficient time (e.g., 2-4 hours) to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of the analyte using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the concentration in the octanol phase by mass balance. The partition coefficient, P, is the ratio of the concentration in the octanol phase to that in the aqueous phase. LogP is the base-10 logarithm of this value.[9]

Chemical Stability and Reactivity

-

Stability: this compound is a stable crystalline solid. For long-term storage, it is recommended to keep it in a tightly sealed container in a dry, cool environment (2-8°C).[6]

-

Reactivity: The primary site of reactivity is the carboxylic acid group, which readily undergoes standard transformations such as:

-

Esterification: Reaction with alcohols under acidic conditions.

-

Amidation: Reaction with amines using coupling agents (e.g., EDC, DCC) to form amides. This is a common strategy for library synthesis in drug discovery. The pyrazole ring is relatively stable and less prone to reaction than the carboxylic acid, though it can undergo electrophilic substitution under harsh conditions.

-

Conclusion

This compound is a well-defined chemical entity with a unique and advantageous set of physicochemical properties. Its moderate acidity, balanced hydrophilicity, and the synthetic accessibility of its carboxylic acid handle make it an exceptionally valuable building block for the construction of more complex molecules in pharmaceutical research. The data and protocols presented in this guide provide a solid foundation for scientists and researchers to confidently utilize this compound in their synthetic and drug discovery endeavors.

References

-

PrepChem. Synthesis of (a) Production of 2-(1-pyrazolyl)-acetic acid. [Link]

-

PubChem. 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid. [Link]

-

MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. [Link]

-

AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

-

Human Metabolome Database. 1H NMR Spectrum of Acetic Acid. [Link]

-

SpectraBase. 1H-Pyrazole-1-acetic acid, 4-[[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino]-3,5-dimethyl-, ethyl ester - Mass Spectrum. [Link]

-

PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. [Link]

-

ResearchGate. 1H NMR spectrum of the 2-(1 H -pyrazol-1-yl)-6-(2-thienyl) 4-trifluoromethylpyrimidine 6b. [Link]

-

AIR Unimi. NMR SPECTRA OF CHAPTER 1. [Link]

-

LookChem. 2-(1H-Pyrazol-3-yl)acetic acid. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

NIST WebBook. 1H-Pyrazole. [Link]

-

SpectraBase. 1H-pyrazole-1-acetic acid. [Link]

-

PubMed. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

ResearchGate. Log P in Encyclopedia of Physical Organic Chemistry. [Link]

-

Chemistry LibreTexts. Interpreting Infrared Spectra. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Royal Society of Chemistry. Formic and acetic acid pKa values increase under nanoconfinement. [Link]

-

NIST WebBook. Acetic acid. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

Sources

- 1. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 4. targetmol.com [targetmol.com]

- 5. biocat.com [biocat.com]

- 6. This compound CAS#: 16034-48-3 [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. 16034-48-3 | 1-Pyrazoleacetic Acid - AiFChem [aifchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. spectrabase.com [spectrabase.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(1H-Pyrazol-1-yl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

2-(1H-Pyrazol-1-yl)acetic acid is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a pyrazole ring linked to an acetic acid moiety, serves as a versatile scaffold for the development of novel therapeutic agents. The pyrazole nucleus is a well-established "privileged structure" in pharmacology, present in numerous FDA-approved drugs.[1][2] This technical guide provides an in-depth exploration of this compound, covering its fundamental chemical identity, physicochemical properties, detailed synthetic protocols with mechanistic rationale, and its significant applications, particularly in the discovery of CRTh2 antagonists for inflammatory diseases.[3] This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical guidance for utilizing this compound in their work.

Core Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent research and development.

Nomenclature and Identification

-

IUPAC Name: this compound[4]

-

Synonyms: 1H-Pyrazol-1-ylacetic acid, 2-Pyrazol-1-ylacetic acid, 1-Pyrazoleacetic Acid[6][7]

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are critical for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O₂ | [4][5][6] |

| Molecular Weight | 126.11 g/mol | [4][5][6] |

| Appearance | White to yellow solid | [4] |

| Melting Point | 167-169 °C | [7][8] |

| pKa | 3.58 ± 0.10 (Predicted) | [4] |

| Boiling Point | 301.1 °C | [6] |

| Topological Polar Surface Area | 55.1 Ų | [4] |

| SMILES | C1=CN(N=C1)CC(=O)O | [4][5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process involving N-alkylation of the pyrazole ring followed by hydrolysis. Understanding the mechanism and rationale behind each step is crucial for optimizing yield and purity.

Synthetic Workflow Overview

The general synthetic route is an N-alkylation of pyrazole with an ethyl haloacetate, followed by saponification of the resulting ester. This approach is reliable and scalable.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a validated method for the laboratory-scale synthesis of the title compound.[7]

Materials:

-

Pyrazole (50 g)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (38.7 g)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl bromoacetate (160.7 g)

-

Sodium Hydroxide (NaOH) (74 g)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (for extraction)

-

Ether/Tetrahydrofuran (for recrystallization)

Step-by-Step Procedure:

-

Formation of the Pyrazolide Anion (N-Alkylation):

-

In a nitrogen atmosphere, add sodium hydride (38.7 g) to 100 ml of anhydrous THF in a suitable reaction vessel.

-

Dissolve pyrazole (50 g) in 250 ml of anhydrous THF.

-

Add the pyrazole solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature between 20-30°C using a water bath for cooling.

-

Causality: Pyrazole is a weak acid. The strong base, sodium hydride, deprotonates the N-H of the pyrazole ring to form the highly nucleophilic pyrazolide anion. This step is critical for activating the pyrazole for the subsequent alkylation.

-

Stir the reaction mixture for an additional 3 hours at 40°C to ensure complete formation of the anion.

-

-

Alkylation with Ethyl Bromoacetate:

-

Cool the reaction mixture to 5°C in an ice bath.

-

Add a solution of ethyl bromoacetate (160.7 g) in 100 ml of anhydrous THF dropwise over 1 hour, ensuring the temperature is maintained between 0-10°C.

-

Causality: The pyrazolide anion acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate in a classic SN2 reaction to form ethyl 2-(1H-pyrazol-1-yl)acetate. Maintaining a low temperature controls the exothermic nature of the reaction.

-

Allow the mixture to stir overnight at room temperature to drive the reaction to completion.

-

-

Saponification (Ester Hydrolysis):

-

Quench the reaction by the dropwise addition of 150 ml of ethanol.

-

Concentrate the resulting suspension by evaporation under reduced pressure.

-

To the residue, add a solution of NaOH (74 g) in 600 ml of 60% aqueous methanol.

-

Reflux the mixture for 40 minutes.

-

Causality: Saponification is the base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylate salt (sodium 2-(1H-pyrazol-1-yl)acetate). Refluxing provides the necessary energy to overcome the activation barrier for this transformation.

-

-

Workup and Purification:

-

Cool the solution and wash twice with 200 ml of ether to remove any unreacted starting materials or non-polar impurities.

-

Cool the aqueous phase to 5°C and acidify to a pH of approximately 2 with concentrated HCl. The product will precipitate out of the solution.

-

Causality: Acidification protonates the carboxylate salt, converting it into the desired water-insoluble carboxylic acid, causing it to precipitate.

-

Perform a continuous extraction of the acidified solution for 24 hours with dichloromethane.[8]

-

Concentrate the organic extract by evaporation.

-

Recrystallize the resulting crude solid from an ether/tetrahydrofuran mixture to yield pure this compound.[7][8]

-

Applications in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in drug design due to its favorable physicochemical properties and ability to form key hydrogen bonds with biological targets.[1][2][9] this compound leverages this privileged core, providing a carboxylic acid handle for further chemical modification.

Role as a Scaffold for CRTh2 Antagonists

A primary application of this compound is in the synthesis of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2).[3]

-

Mechanism of Action: The CRTh2 receptor is a G-protein coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. It is activated by prostaglandin D₂ (PGD₂), a key mediator in allergic inflammation. Activation of CRTh2 leads to the recruitment of these inflammatory cells, contributing to the pathophysiology of diseases like asthma and allergic rhinitis.

-

Drug Development Rationale: By blocking the CRTh2 receptor, antagonists can prevent the PGD₂-mediated inflammatory cascade. This compound serves as the core structure from which more complex molecules with high affinity and selectivity for the CRTh2 receptor are built. The acetic acid group is often crucial for binding to the receptor. A study published in the European Journal of Medicinal Chemistry details the synthesis and structure-activity relationship (SAR) of a series of pyrazole acetic acid derivatives as potent CRTh2 antagonists.[3]

Caption: Role of derivatives as CRTh2 receptor antagonists.

Broader Pharmacological Potential

Beyond CRTh2, the pyrazole nucleus is associated with a wide spectrum of biological activities.[10][11][12] Derivatives of this compound can be synthesized and screened for various therapeutic targets, including:

-

Anti-inflammatory: As inhibitors of enzymes like COX-2.[9]

-

Antimicrobial and Antifungal: As novel agents against resistant pathogens.[2]

-

Anticancer: By targeting signaling pathways involved in cell proliferation.[1]

Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity, purity, and structure of the synthesized compound.

-

Titration: A classic acid-base titration can be employed to determine the purity of the final product by quantifying the carboxylic acid moiety. This method is robust and well-suited for routine quality control.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the connectivity of the pyrazole and acetic acid components.

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.

-

Melting Point Analysis: A sharp melting point range (e.g., 167-169°C) is a strong indicator of high purity.[7]

Conclusion

This compound is more than a simple chemical; it is a strategic starting material for the synthesis of complex, biologically active molecules. Its straightforward and scalable synthesis, combined with the proven pharmacological importance of the pyrazole core, makes it an invaluable tool for researchers in drug discovery. This guide has provided the foundational knowledge, from synthesis to application, to empower scientists to effectively utilize this versatile compound in the development of next-generation therapeutics.

References

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central.

- (Pyrazol-4-yl)aceticyl)

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI.

- This compound 16034-48-3 wiki. Guidechem.

- 2-(1H-Pyrazol-3-yl)acetic Acid | CAS 102732-63-8. Benchchem.

- 1H-pyrazol-1-ylacetic acid | 16034-48-3. ChemScene.

- 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. PubChem.

- 2-(3-Cyclopropyl-1h-pyrazol-1-yl)acetic acid. SynHet.

- 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. PubMed.

- Buy this compound from HANGZHOU LEAP CHEM CO., LTD. ECHEMI.

- Synthesis of (a) Production of 2-(1-pyrazolyl)-acetic acid. PrepChem.com.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.

- Current status of pyrazole and its biological activities. PubMed Central.

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Deriv

- Simultaneous determination of Peracetic acid and Acetic acid by titr

Sources

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 10. academicstrive.com [academicstrive.com]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

Spectral data of 2-(1H-Pyrazol-1-Yl)Acetic Acid (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Analysis of 2-(1H-Pyrazol-1-yl)acetic Acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrazole ring linked to an acetic acid moiety, serves as a versatile scaffold for synthesizing a wide range of biologically active molecules. Pyrazole derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] Notably, derivatives of this compound have been investigated as potent antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), highlighting their potential in treating allergic and inflammatory conditions.[3]

Accurate structural elucidation and purity assessment are paramount in the development of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a comprehensive analysis of the spectral data of this compound, offering a detailed interpretation grounded in fundamental principles and comparative data. The methodologies and insights presented herein are designed to serve as a practical resource for researchers and scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound consists of a five-membered aromatic pyrazole ring attached via a nitrogen atom to the methylene carbon of an acetic acid group.

Molecular Structure Diagram

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom environment in a molecule, revealing connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective for carboxylic acids.[4]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

Spectrum Analysis and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the pyrazole ring protons, the methylene protons, and the carboxylic acid proton.[4]

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above δ 12.0 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

Pyrazole Ring Protons (H3, H4, H5): The pyrazole ring is an aromatic system, and its protons resonate in the aromatic region (typically δ 6.0-8.5 ppm).[5][6]

-

H5: This proton is adjacent to the nitrogen atom (N1) bonded to the acetic acid group and is expected to be a doublet of doublets (dd) due to coupling with both H4 and H3 (though the latter is a long-range coupling).

-

H3: This proton is adjacent to two nitrogen atoms and appears as a doublet of doublets (dd).

-

H4: This proton is coupled to both H3 and H5 and appears as a triplet (t) or a doublet of doublets (dd) with similar coupling constants.

-

-

Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing pyrazole ring and the carboxylic acid group. They are expected to appear as a sharp singlet, typically in the range of δ 5.0-5.5 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | > 12.0 | broad singlet | - |

| H3 | ~7.8 | dd | ~2.3, 0.7 |

| H5 | ~7.5 | dd | ~1.8, 0.7 |

| H4 | ~6.3 | t | ~2.0 |

| -CH₂- | ~5.1 | singlet | - |

| Table 1: Experimental ¹H NMR spectral data for this compound in DMSO-d₆. Data interpreted from available spectra.[4] |

¹H NMR Assignment Workflow

Caption: Predicted primary fragmentation pathway in negative ion ESI-MS.

| Ion | Predicted m/z (Negative Mode) | Identity |

| [M-H]⁻ | 125.03 | Deprotonated Molecule |

| [M-H-CO₂]⁻ | 81.04 | Deprotonated pyrazolyl-methyl fragment |

| Table 4: Predicted key ions in the ESI⁻ mass spectrum. |

Conclusion

The comprehensive spectral analysis of this compound provides a clear and unambiguous confirmation of its molecular structure. The ¹H NMR spectrum definitively assigns the protons of the pyrazole ring and the acetic acid side chain. The IR spectrum confirms the presence of key functional groups, particularly the carboxylic acid. While experimental ¹³C NMR and Mass Spectrometry data were not found in the initial search, reliable predictions based on established principles and data from similar compounds complete the structural characterization. Together, these spectroscopic techniques form a self-validating system, providing the necessary evidence for identity, purity, and structural integrity that is critical for researchers in synthetic and medicinal chemistry.

References

- Matraszek-Źuchowska, I., et al. (n.d.). ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole.

- New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.

- SpectraBase. (n.d.). 1H-pyrazole-1-acetic acid.

- Andrés, M., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry, 71, 168-84.

- Al-Masoudi, N. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6543.

- Kariuki, B. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8904.

- Bîrcea, V., et al. (2022).

- ResearchGate. (n.d.). Figure S20. ¹H NMR spectrum of the 2-(1 H -pyrazol-1-yl)-6-(2-thienyl)....

- National Institute of Standards and Technology. (n.d.). Acetic acid. NIST Chemistry WebBook.

- AWS. (n.d.). (Pyrazol-4-yl)aceticyl)

- Santos, J. L., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(6A), 1164-1172.

- Reich, H. J. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. University of Wisconsin.

- Indian Journal of Chemistry. (2023).

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- University of Cambridge. (n.d.).

- Singh, P., et al. (2011). Synthesis and characterization of novel 1-chloroacetyl derivatives of 2-pyrazolines.

- ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- Pretsch, E., et al. (2000).

- Jimeno, M. L., et al. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles.

- Ghasemzadeh, M. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6499.

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000042).

- Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 249.

- National Center for Biotechnology Information. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. PubChem.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Nagarajan, K. (1986). Some applications of ¹³C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(3-4), 167-183.

- Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley.

- ChemicalBook. (n.d.). Acetic acid(64-19-7) ¹³C NMR spectrum.

- University of Washington. (n.d.). Common Mass Spectrometry Contaminants.

Sources

- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility of 2-(1H-Pyrazol-1-Yl)Acetic Acid for Researchers and Drug Development Professionals

Foreword: The Crucial Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with a multitude of meticulous investigations. Among the most fundamental of these is the characterization of its solubility. For a compound like 2-(1H-pyrazol-1-yl)acetic acid, a heterocyclic carboxylic acid with potential applications in medicinal chemistry, understanding its solubility profile is not merely an academic exercise; it is a critical determinant of its developability. Poor solubility can lead to low bioavailability, erratic absorption, and significant challenges in formulation, ultimately hindering its therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of this compound. We will delve into the theoretical underpinnings, practical experimental designs, detailed protocols, and data interpretation, empowering you to generate robust and reliable solubility data.

Understanding the Molecule: Physicochemical Properties of this compound

Before embarking on any experimental work, a thorough understanding of the subject molecule is paramount. This compound is a white to yellow solid with the molecular formula C₅H₆N₂O₂ and a molecular weight of approximately 126.11 g/mol .[1] Its structure, featuring a pyrazole ring and a carboxylic acid moiety, dictates its physicochemical behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | [1][2] |

| Molecular Weight | 126.115 g/mol | [1] |

| Appearance | White to Yellow Solid | [1] |

| Predicted pKa | 3.58 ± 0.10 | [1] |

| XLogP3 | -0.0323 | [2] |

| Boiling Point | 301.1°C | [2] |

The predicted acid dissociation constant (pKa) of 3.58 is a cornerstone of our investigation.[1] This value indicates that this compound is a weak acid. Consequently, its solubility will be significantly influenced by the pH of the surrounding medium, a concept we will explore in detail.

The Theoretical Bedrock: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a specific temperature and pressure, where the system is in equilibrium between the dissolved and undissolved states. This is a fundamental, intrinsic property of the compound.

-

Kinetic Solubility , on the other hand, is often measured in high-throughput screening settings. It reflects the concentration of a compound that precipitates from a solution when it is rapidly prepared, for instance, by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer. This measurement is influenced by the experimental conditions and can often overestimate the true thermodynamic solubility.

For drug development purposes, understanding the thermodynamic solubility is paramount as it dictates the maximum achievable concentration in a formulation and provides a baseline for understanding in vivo dissolution.

Designing a Robust Solubility Study for this compound

A well-designed solubility study is the foundation for obtaining meaningful and reproducible data. The following logical workflow outlines the key considerations.

Caption: A logical workflow for designing and executing a solubility study.

The Importance of Solid-State Characterization

The crystal form (polymorph) of a solid can significantly impact its solubility. Different polymorphs of the same compound can exhibit different free energies and, consequently, different solubilities. Therefore, it is essential to characterize the solid form of this compound used in the study using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). This ensures that the measured solubility is attributed to a known and consistent solid form.

Solvent and Buffer Selection: A Strategic Approach

The choice of solvents and buffers should be guided by the intended application and the physicochemical properties of the compound.

-

Aqueous Solubility and pH-Dependence: Given the acidic nature of this compound (predicted pKa ≈ 3.58), its aqueous solubility will be highly pH-dependent. According to the Henderson-Hasselbalch equation, at a pH below the pKa, the un-ionized (less soluble) form will predominate, while at a pH above the pKa, the ionized (more soluble) carboxylate form will be more prevalent. Therefore, a pH-solubility profile should be determined across a physiologically relevant range (e.g., pH 1.2 to 7.4).

-

Organic and Co-Solvent Systems: For formulation development, it is often necessary to assess solubility in various organic solvents and co-solvent mixtures (e.g., ethanol-water, propylene glycol-water). The selection of these solvents should be based on their polarity and potential use in pharmaceutical formulations.

Experimental Protocols: A Step-by-Step Guide

The following protocols describe standard methods for determining the solubility of this compound.

The Gold Standard: Shake-Flask Method for Thermodynamic Solubility

This method is considered the most reliable for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents or buffers. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study to determine the optimal equilibration time.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Caption: The workflow for the shake-flask solubility determination method.

Quantifying the Solute: HPLC and UV-Vis Spectroscopy

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantification due to its high specificity and sensitivity. A validated reverse-phase HPLC method with UV detection can be developed to accurately measure the concentration of this compound in the saturated solutions.

-

UV-Vis Spectroscopy: For a more rapid assessment, UV-Vis spectroscopy can be used, provided the compound has a suitable chromophore and there are no interfering substances in the solvent. A calibration curve of absorbance versus concentration must be prepared.

Investigating pH-Dependent Solubility: Potentiometric Titration

Potentiometric titration is an excellent method to experimentally determine the pKa and to study the pH-solubility profile.

Protocol:

-

Titration of a Homogeneous Solution: Prepare a solution of this compound in a suitable solvent (e.g., water or a co-solvent) and titrate it with a standardized base (e.g., NaOH) while monitoring the pH. The pKa can be determined from the half-equivalence point of the titration curve.

-

Titration of a Heterogeneous System (Slurry): To determine the solubility at different pH values, a slurry of the compound in water can be titrated. As the base is added, the solid dissolves to maintain equilibrium. The point at which all the solid has dissolved can be used to calculate the intrinsic solubility of the un-ionized form.

Data Analysis and Modeling: From Raw Data to Actionable Insights

The Henderson-Hasselbalch Equation in Practice

The pH-dependent solubility (S) of an acidic compound like this compound can be described by the Henderson-Hasselbalch equation adapted for solubility:

S = S₀ (1 + 10^(pH - pKa))

Where:

-

S is the total solubility at a given pH.

-

S₀ is the intrinsic solubility of the un-ionized form.

-

pKa is the acid dissociation constant.

This equation is a powerful tool for predicting the solubility at any pH once the intrinsic solubility and pKa are known.

Correlative Models for Co-solvent Systems

For more complex solvent systems, correlative models like the Jouyban-Acree model can be employed to predict the solubility of a compound in co-solvent mixtures at different temperatures.[3] These models require experimental data for fitting but can be very useful for formulation development by reducing the number of experiments needed.

Conclusion: A Pathway to Informed Drug Development

The systematic determination of the solubility of this compound is a foundational step in its journey as a potential therapeutic agent. By combining a strong theoretical understanding with robust experimental methodologies, researchers can generate high-quality, reliable data. This data will not only inform critical decisions in lead optimization and candidate selection but also guide the formulation strategy to maximize the compound's therapeutic potential. The principles and protocols outlined in this guide provide a comprehensive framework to achieve this, ensuring that the solubility characteristics of this compound are thoroughly understood and leveraged for successful drug development.

References

-

PubChem. (n.d.). 2-(1H-pyrazol-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Metwally, A. M., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(15), 4815. Available at: [Link]

-

PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Jouyban, A., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Pharmaceutics, 14(3), 669. Available at: [Link]

Sources

An In-depth Technical Guide to the Tautomerism and Isomerism of Pyrazole Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Dynamic Nature of Pyrazole Acetic Acids in Drug Discovery

Pyrazole acetic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4] Their efficacy, however, is not solely dictated by their constituent atoms but by the dynamic interplay of their molecular architecture. The phenomena of tautomerism and isomerism introduce a layer of structural complexity that can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability.[5][6][7] This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, mechanistic understanding of the tautomeric and isomeric landscapes of pyrazole acetic acid derivatives. By elucidating the underlying principles and providing actionable experimental and computational workflows, we aim to empower scientists to harness this structural dynamism for the rational design of more effective and safer therapeutics.

Foundational Concepts: Tautomerism and Isomerism in the Pyrazole Ring

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is the stage for a fascinating display of structural dynamics, primarily through prototropic tautomerism.[5][8] This form of constitutional isomerism involves the migration of a proton, leading to distinct yet rapidly interconverting molecular entities.

Annular Tautomerism: The Prototropic Shift

In asymmetrically substituted N-unsubstituted pyrazoles, the proton on the nitrogen can reside on either of the two nitrogen atoms. This gives rise to two distinct tautomers, which can significantly impact the molecule's properties and reactivity.[5][7] The equilibrium between these tautomers is a delicate balance of electronic and steric effects, as well as environmental factors.

Caption: Annular tautomerism in an asymmetrically substituted pyrazole.

Factors Governing Tautomeric Equilibrium

The preference for one tautomer over another is not arbitrary. A confluence of factors dictates the position of the tautomeric equilibrium:

-

Electronic Effects of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize adjacent positive or negative charges that develop during proton transfer. Generally, EDGs favor the tautomer where the substituent is at the C3 position, while EWGs stabilize the tautomer with the substituent at the C5 position.[5][6]

-

Steric Hindrance: Bulky substituents can influence the tautomeric equilibrium by favoring the form that minimizes steric strain.[5]

-

Solvent Effects: The polarity of the solvent can play a crucial role. Polar protic solvents can facilitate proton transfer through hydrogen bonding, potentially altering the tautomeric ratio compared to nonpolar aprotic solvents.[5]

-

Temperature: As with any chemical equilibrium, the tautomeric ratio can be temperature-dependent. Low-temperature studies are often necessary to slow down the interconversion for individual tautomer characterization.[5][9]

-

Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds with the pyrazole NH can significantly stabilize one tautomer over the other.[5]

Positional Isomerism in Pyrazole Acetic Acid Derivatives

Beyond tautomerism, the point of attachment of the acetic acid moiety to the pyrazole ring gives rise to distinct positional isomers. The three primary isomers are 3-(pyrazolyl)acetic acid, 4-(pyrazolyl)acetic acid, and 5-(pyrazolyl)acetic acid. Each of these isomers will exhibit its own unique tautomeric behavior, further diversifying the structural landscape.

Caption: The three positional isomers of pyrazole acetic acid.

The Influence of the Acetic Acid Moiety on Tautomeric and Isomeric Behavior

The introduction of an acetic acid group (-CH₂COOH) significantly influences the electronic and steric properties of the pyrazole ring, thereby impacting the tautomeric equilibrium.

Electronic Influence of the Acetic Acid Group

The carboxylic acid group is electron-withdrawing, a property that stabilizes the tautomer where the substituent is at the C5 position.[6] Therefore, for 3(5)-(pyrazolyl)acetic acid, a higher population of the 5-(pyrazolyl)acetic acid tautomer is generally expected.

Intramolecular Interactions

The acetic acid moiety can engage in intramolecular hydrogen bonding with the adjacent ring nitrogen, which can have a profound effect on tautomer stability. For instance, in the 5-(pyrazolyl)acetic acid tautomer, the carboxylic acid proton can form a hydrogen bond with the N1 nitrogen, creating a stable six-membered ring-like structure. This interaction can significantly shift the equilibrium in favor of this tautomer.

pH-Dependent Tautomerism and Zwitterionic Forms

The ionizable nature of the carboxylic acid group and the basicity of the pyrazole ring nitrogens mean that the predominant tautomeric and isomeric forms can be highly dependent on the pH of the medium. At physiological pH, the carboxylic acid group will be deprotonated, and one of the ring nitrogens may be protonated, leading to the formation of zwitterionic species. The specific zwitterionic form will depend on the relative pKa values of the carboxylic acid and the pyrazole nitrogens.

Caption: pH-dependent forms of a pyrazole acetic acid derivative.

Experimental and Computational Methodologies for Characterization

A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for the unambiguous characterization of the tautomeric and isomeric forms of pyrazole acetic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in pyrazoles.[5][9] Both solution-state and solid-state NMR experiments provide critical insights.

3.1.1. Solution-State NMR

-

Proton (¹H) and Carbon (¹³C) NMR: At room temperature in many solvents, the proton exchange between the two nitrogen atoms is rapid on the NMR timescale, leading to averaged signals for the C3 and C5 carbons and their attached protons.[5] Lowering the temperature can slow this exchange, allowing for the observation of distinct signals for each tautomer. The ratio of the integrals of these signals provides the tautomeric equilibrium constant.[9]

-

Nitrogen (¹⁵N) NMR: ¹⁵N NMR is particularly informative as the chemical shifts of the two nitrogen atoms are highly sensitive to their hybridization and protonation state.[10] A "pyrrole-like" nitrogen (N-H) resonates at a different frequency than a "pyridine-like" nitrogen (-N=).[10]

| Nucleus | Tautomer A (N1-H) | Tautomer B (N2-H) | Fast Exchange |

| ¹H | Distinct signals for H3/H5 | Distinct signals for H3/H5 | Averaged signals for H3/H5 |

| ¹³C | Distinct signals for C3/C5 | Distinct signals for C3/C5 | Averaged signals for C3/C5 |

| ¹⁵N | Two distinct signals | Two distinct signals | Two distinct, potentially broadened signals |

Protocol for Low-Temperature NMR Analysis:

-

Dissolve the pyrazole acetic acid derivative in a suitable deuterated solvent that has a low freezing point (e.g., DMSO-d₆, CD₂Cl₂, or THF-d₈).

-

Acquire ¹H and ¹³C NMR spectra at room temperature to observe the time-averaged signals.

-

Gradually lower the temperature of the NMR probe in increments of 10-20°C.

-

Acquire spectra at each temperature, monitoring for the decoalescence of the C3/C5 and H3/H5 signals into two distinct sets of peaks.

-

Once decoalescence is achieved, integrate the corresponding signals for each tautomer to determine the equilibrium constant (KT).

3.1.2. Solid-State NMR (ssNMR)

In the solid state, molecular motion is restricted, and proton exchange is often slow. ssNMR can therefore provide a snapshot of the dominant tautomer in the crystalline form.[5][10]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and isomers.[6][8][11]

Workflow for Computational Analysis:

-

Structure Generation: Build the 3D structures of all possible tautomers and isomers of the pyrazole acetic acid derivative.

-

Geometry Optimization: Perform geometry optimization for each structure using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[5][6]

-

Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).

-

Energy Calculation: Determine the electronic energies (E), Gibbs free energies (G), and enthalpies (H) for each tautomer. The relative stabilities can be inferred from the differences in these energies (ΔE, ΔG, ΔH).

-

Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM).

-

NMR Chemical Shift Prediction: Calculate the NMR chemical shifts (e.g., using the GIAO method) and compare them with experimental data to aid in spectral assignment.[5][11]

Caption: A typical computational workflow for studying tautomerism.

Implications for Drug Development

The tautomeric and isomeric forms of a pyrazole acetic acid derivative can have profound consequences for its drug-like properties.

-

Pharmacodynamics: Different tautomers and isomers can exhibit distinct binding affinities for a biological target due to differences in their shape, hydrogen bonding capabilities, and electrostatic potential.

-

Pharmacokinetics: Properties such as solubility, lipophilicity (LogP), and membrane permeability can vary significantly between tautomers and isomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Intellectual Property: The ability to isolate and characterize a specific, more active tautomer or isomer can be a key factor in securing patent protection for a new chemical entity.

Conclusion

The tautomerism and isomerism of pyrazole acetic acid derivatives are not mere chemical curiosities but fundamental aspects of their molecular identity that have significant implications for their application in drug discovery and development. A thorough understanding of these phenomena, achieved through a synergistic combination of advanced spectroscopic techniques and computational modeling, is paramount for the rational design of novel therapeutics. By embracing the structural dynamism of these versatile scaffolds, researchers can unlock their full potential in the quest for new and improved medicines.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

-

Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

-

Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

-

Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. The Journal of Organic Chemistry. [Link]

-

Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Semantic Scholar. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. [Link]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. HAL Open Science. [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. [Link]

-

Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Springer. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Wiley Online Library. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

-

Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. [Link]

-

Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. ResearchGate. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

-

Substituent effects in N-acetylated phenylazopyrazole photoswitches. National Institutes of Health. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

Sources

- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. purkh.com [purkh.com]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 10. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Biological Targets of 2-(1H-Pyrazol-1-Yl)Acetic Acid Derivatives

An In-Depth Technical Guide

Abstract

The 2-(1H-pyrazol-1-yl)acetic acid scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its synthetic tractability and ability to form key interactions with biological macromolecules have positioned it as a cornerstone for the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary biological targets of derivatives based on this scaffold. We will delve into the major target classes, including enzymes and G-protein coupled receptors (GPCRs), and explore the specific pathways they modulate, such as those central to inflammation and oncology. Furthermore, this guide presents detailed, field-proven methodologies for target identification and validation, offers insights into structure-activity relationships (SAR), and culminates in a case study on a key signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

The this compound Scaffold: A Privileged Core in Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms.[1] This structure is a bioisostere of other key five-membered rings and is found in numerous FDA-approved drugs, demonstrating its pharmacological significance.[2] The addition of an acetic acid moiety at the N1 position creates the this compound scaffold, providing a critical carboxylic acid group that can act as a hydrogen bond donor/acceptor or a key anchoring point within a protein's active site.

This scaffold's value lies in its rigid framework, which properly orients substituents in three-dimensional space, and the electronic nature of the pyrazole ring. These features have enabled the development of compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic activities.[3][4][5]

Major Classes of Biological Targets

Derivatives of the this compound scaffold engage a diverse array of biological targets, primarily falling into the categories of enzymes and cell surface receptors.

Enzyme Inhibition

The scaffold has proven to be an exceptional template for designing potent and often selective enzyme inhibitors.

-

2.1.1 Cyclooxygenases (COX-1 & COX-2) and 5-Lipoxygenase (5-LOX) The most well-documented targets for pyrazole derivatives are the cyclooxygenase enzymes, COX-1 and COX-2, which are pivotal in the synthesis of prostaglandins and central to inflammation.[6] Many derivatives exhibit potent anti-inflammatory activity by inhibiting these enzymes.[7] For instance, certain benzothiophen-2-yl pyrazole carboxylic acid derivatives have shown potent dual inhibitory activity against both COX-2 and 5-LOX, with IC50 values in the nanomolar and low-micromolar range, respectively.[3] The selectivity for COX-2 over COX-1 is a key objective in drug design to minimize gastrointestinal side effects associated with NSAIDs.[6][8]

-

2.1.2 Protein Kinases in Oncology Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been developed as potent inhibitors of several key kinases.[9] Targets in this class include:

-

Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) are frequently targeted.[9][10] Inhibition of these kinases can disrupt tumor growth, angiogenesis, and metastasis.

-

Downstream Kinases: The PI3K/AKT/mTOR signaling cascade is a central pathway controlling cell survival and proliferation.[11][12] Specific pyrazolyl s-triazine derivatives have been shown to effectively target this pathway in triple-negative breast cancer cells.[11]

-

-

2.1.3 Carbonic Anhydrases (CAs) Carbonic anhydrases are involved in pH regulation and are overexpressed in many tumors, contributing to the acidic tumor microenvironment. Pyrazole-based compounds have been designed as dual inhibitors of CAs (isoforms II, IX, and XII) and COX-2, offering a multi-pronged approach to treating inflammation and cancer.[8]

-

2.1.4 Other Notable Enzyme Targets The scaffold's versatility extends to other enzyme families:

-

Monoamine Oxidase B (MAO-B): Certain 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives have shown promise as MAO-B inhibitors for potential use in neurodegenerative diseases.[7]

-

α-Glucosidase and α-Amylase: Indeno[1,2-c]pyrazol-4(1H)-ones have demonstrated potent inhibitory activity against these enzymes, which are key targets in the management of Type II diabetes.[4]

-

N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE): As a target for novel antibiotics, this bacterial enzyme has been successfully inhibited by pyrazole-based compounds.[13]

-

G-Protein Coupled Receptor (GPCR) Antagonism

GPCRs are the largest family of cell surface receptors and are involved in a vast number of physiological processes.

-

2.2.1 CRTh2 Antagonists The Chemoattractant Receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) is a prostaglandin D2 receptor implicated in allergic inflammation, such as asthma. A series of 2-(1H-pyrazol-1-yl)acetic acids has been specifically developed and optimized as potent CRTh2 antagonists, demonstrating a distinct structure-activity relationship compared to related indole acetic acids.[14]

-

2.2.2 Prostaglandin E Receptor 1 (EP1) Antagonists The EP1 receptor is involved in pain and bladder control. A high-throughput screening (HTS) campaign led to the discovery and optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of selective EP1 receptor antagonists, with potential applications in treating overactive bladder.[15]

Methodologies for Target Identification and Validation

Identifying the specific biological target of a novel compound is a critical step in drug discovery. The process follows a logical workflow from broad screening to specific validation.

Target Identification and Validation Workflow

The following diagram illustrates a typical workflow. The initial phase involves screening a library of compounds against a panel of known targets or in a phenotypic assay. Hits are then validated through dose-response studies, and their direct engagement with the putative target is confirmed using biophysical or cell-based methods before advancing to in vivo efficacy models.

Caption: Workflow for Drug Target Identification and Validation.

Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a self-validating system to quantify the inhibitory potential of a test compound against the COX-2 enzyme.

-

Principle: This assay measures the peroxidase component of COX activity. The probe, Ampliflu Red, reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent product, resorufin. The COX-2 reaction, which produces PGG₂, is the rate-limiting step in this cascade. Inhibition of COX-2 leads to a decrease in fluorescence.

-

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Ampliflu Red reagent

-

Horseradish Peroxidase (HRP)

-

Test compounds dissolved in DMSO

-

Positive Control Inhibitor (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 530-560 nm / 585-595 nm)

-

-

Procedure:

-

Prepare a COX-2 enzyme/heme working solution in the reaction buffer.

-

Add 2 µL of test compound dilutions (in DMSO) or controls (DMSO for 100% activity, Celecoxib for inhibition) to the wells of the microplate.

-

Add 178 µL of a master mix containing buffer, HRP, and Ampliflu Red to all wells.

-

Add 10 µL of the COX-2 enzyme/heme solution to all wells except the "no enzyme" control.

-

Incubate the plate for 15 minutes at room temperature, protected from light.

-

Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity every minute for 15-20 minutes.

-

-

Data Analysis & Trustworthiness:

-

Controls: The inclusion of a "no enzyme" control validates that fluorescence is enzyme-dependent. The "100% activity" (DMSO) control establishes the baseline reaction rate, while the positive control (Celecoxib) confirms the assay's ability to detect inhibition.

-

Calculation: Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

-

Percent Inhibition: Calculate using the formula: % Inhibition = (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme)) * 100.

-

IC50 Determination: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cell Viability/Cytotoxicity Assay (MTT)

This assay is fundamental for assessing the effect of anticancer compounds on cell proliferation.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Materials:

-

Cancer cell line (e.g., MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test compounds dissolved in DMSO

-

Positive Control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-